molecular formula C25H52O4 B14400663 1,9-Bis(octyloxy)nonane-1,9-diol CAS No. 88302-15-2

1,9-Bis(octyloxy)nonane-1,9-diol

Cat. No.: B14400663
CAS No.: 88302-15-2
M. Wt: 416.7 g/mol
InChI Key: OPLOKRGDOFQTOT-UHFFFAOYSA-N
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Description

1,9-Bis(octyloxy)nonane-1,9-diol is a chemical compound with the molecular formula C25H52O4 It is characterized by the presence of two hydroxyl groups and two octyloxy groups attached to a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,9-Bis(octyloxy)nonane-1,9-diol can be synthesized through a multi-step process involving the reaction of nonane-1,9-diol with octyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,9-Bis(octyloxy)nonane-1,9-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The octyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of new ethers or other substituted derivatives.

Scientific Research Applications

1,9-Bis(octyloxy)nonane-1,9-diol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 1,9-Bis(octyloxy)nonane-1,9-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The octyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,9-Nonanediol: A simpler analog with only hydroxyl groups and no octyloxy groups.

    1,9-Decanediol: Similar structure but with a longer carbon chain.

    1,8-Octanediol: Similar structure but with a shorter carbon chain.

Uniqueness

1,9-Bis(octyloxy)nonane-1,9-diol is unique due to the presence of both hydroxyl and octyloxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

88302-15-2

Molecular Formula

C25H52O4

Molecular Weight

416.7 g/mol

IUPAC Name

1,9-dioctoxynonane-1,9-diol

InChI

InChI=1S/C25H52O4/c1-3-5-7-9-14-18-22-28-24(26)20-16-12-11-13-17-21-25(27)29-23-19-15-10-8-6-4-2/h24-27H,3-23H2,1-2H3

InChI Key

OPLOKRGDOFQTOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(CCCCCCCC(O)OCCCCCCCC)O

Origin of Product

United States

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